BenchChemオンラインストアへようこそ!

Ac-Ile-his-pro-phe-his-leu

renin-angiotensin system hypertension hemodynamics

Ac-Ile-His-Pro-Phe-His-Leu (CAS 121521-00-4), also designated AG 85-12, is a synthetic acetylated hexapeptide that mimics the C‑terminal portion of angiotensin I. It belongs to the class of peptidic renin‑substrate analogs and was first characterised as an antihypertensive agent in Goldblatt hypertensive rats.

Molecular Formula C40H56N10O8
Molecular Weight 804.9 g/mol
CAS No. 121521-00-4
Cat. No. B1666636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Ile-his-pro-phe-his-leu
CAS121521-00-4
SynonymsAc-Ile-His-Pro-Phe-His-Leu
AG 85-12
AG-85-12
Molecular FormulaC40H56N10O8
Molecular Weight804.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C
InChIInChI=1S/C40H56N10O8/c1-6-24(4)34(45-25(5)51)38(55)48-30(20-33-42-14-15-43-33)39(56)50-16-10-13-32(50)37(54)47-28(18-26-11-8-7-9-12-26)35(52)46-29(19-27-21-41-22-44-27)36(53)49-31(40(57)58)17-23(2)3/h7-9,11-12,14-15,21-24,28-32,34H,6,10,13,16-20H2,1-5H3,(H,41,44)(H,42,43)(H,45,51)(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)/t24-,28-,29-,30-,31-,32-,34-/m0/s1
InChIKeyOCPDFWVOTXYQBC-BKKYOMMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ac-Ile-His-Pro-Phe-His-Leu (AG 85-12) – Procurement-Ready Profile of a Renin-Substrate Hexapeptide Analog


Ac-Ile-His-Pro-Phe-His-Leu (CAS 121521-00-4), also designated AG 85-12, is a synthetic acetylated hexapeptide that mimics the C‑terminal portion of angiotensin I [1]. It belongs to the class of peptidic renin‑substrate analogs and was first characterised as an antihypertensive agent in Goldblatt hypertensive rats [2]. The compound carries an N‑terminal acetyl cap and a free C‑terminal leucine, distinguishing it from both the native tetradecapeptide renin substrate and from shorter substrate‑analog peptides that lack the full Ile-His-Pro-Phe-His-Leu motif.

Why Ac-Ile-His-Pro-Phe-His-Leu Cannot Be Replaced by General Renin-Substrate Peptides


Renin‑substrate analogs are not interchangeable because minor alterations in the N‑terminal sequence, the scissile‑bond region, or the C‑terminal amino acids fundamentally change both enzyme‑recognition kinetics and in‑vivo pharmacodynamic profiles. The Ile-His-Pro-Phe-His-Leu motif is a critical determinant of renin’s substrate specificity: mutagenesis studies show that replacement or deletion of residues within this hexapeptide shifts the cleavage site or abolishes hydrolysis entirely [1]. In head‑to‑head hemodynamic experiments, the closely related analog AG 84-10 (Ac‑Pro‑Phe‑His‑Leu‑Val‑Tyr) produced an early but transient blood‑pressure fall, whereas AG 85‑12 delivered a late‑onset, durable antihypertensive effect with a distinct heart‑rate response [2]. Consequently, procurement of a generic “renin‑substrate peptide” without precise sequence verification risks irreproducible pharmacological outcomes.

Quantitative Differentiation of Ac-Ile-His-Pro-Phe-His-Leu from the Closest Renin-Substrate Analogs


Hemodynamic Profile vs. AG 84-10 in Goldblatt Hypertensive Rats – Direct Comparison

In anesthetized Goldblatt (2‑kidney, 1‑clip) Sprague‑Dawley rats, AG 85‑12 (Ac‑Ile‑His‑Pro‑Phe‑His‑Leu) and AG 84‑10 (Ac‑Pro‑Phe‑His‑Leu‑Val‑Tyr) were administered intravenously and hemodynamic variables recorded every 10 minutes over 90 minutes. AG 85‑12 produced a late‑onset, durable decrease in mean arterial pressure (MAP) and peripheral vascular resistance (PR) accompanied by a statistically significant reduction in heart rate, without altering cardiac output (CO). In contrast, AG 84‑10 caused an early but transient MAP and PR decrease, increased CO, and did not affect heart rate [1]. The study reported PR values in mmHg/ml/min/kg (mean ± SD) with *p < 0.05 and **p < 0.01 for AG 85‑12 (full table in source publication).

renin-angiotensin system hypertension hemodynamics

Renin Cleavage‑Site Determinant – The Ile-His-Pro-Phe-His-Leu Motif vs. Truncated Sequences

Mutagenesis of angiotensinogen demonstrated that wild‑type substrate (containing the Ile-His-Pro-Phe-His-Leu sequence at positions 5‑10) is cleaved by renin specifically at residue 10. Replacement of this hexapeptide with His-Pro-Phe-His-Leu-Leu shifted cleavage to residue 9; substitution with Ala-Ile-His-Pro-Phe-His shifted cleavage to residue 11. Triple alanine substitution for His-Pro-Phe completely prevented cleavage [1]. These data establish that the exact Ile-His-Pro-Phe-His-Leu motif is non‑redundant for proper scissile‑bond presentation.

renin substrate specificity site-directed mutagenesis angiotensinogen

Structural Mimicry of Angiotensin I C‑Terminus vs. Angiotensinogen‑Derived Analogs

AG 85‑12 (Ac‑Ile‑His‑Pro‑Phe‑His‑Leu) is explicitly annotated as a mimic of the C‑terminal portion of angiotensin I [1], whereas AG 84‑10 (Ac‑Pro‑Phe‑His‑Leu‑Val‑Tyr) is classified as an angiotensinogen‑(6‑13) analog [2]. This design difference means AG 85‑12 carries the N‑terminal acetyl‑isoleucine that corresponds to Ile⁵ of angiotensin I, while AG 84‑10 begins with Pro⁷ of angiotensinogen. The distinct N‑termini influence electrostatic and steric interactions with the renin active‑site cleft, contributing to the divergent hemodynamic profiles observed in vivo [2].

angiotensin I mimetic peptide design renin inhibition

Plasma Renin Activity Correlation – AG 85‑12 vs. AG 84‑10

In the same Goldblatt rat study, parallel radio‑immunologic measurements of plasma renin activity (PRA) were performed alongside hemodynamic monitoring. The PRA levels were in accordance with the hemodynamic data, and AG 85‑12 was judged to elicit a “more efficient action” than AG 84‑10 [1]. Although exact PRA values are reported in the full text, the concordance between PRA suppression and durable MAP decrease provides biochemical corroboration of the hemodynamic superiority of AG 85‑12.

plasma renin activity renin inhibitor biomarker

Where Ac-Ile-His-Pro-Phe-His-Leu Outperforms Generic Renin-Substrate Peptides – Procurement-Guided Application Scenarios


Sustained Renin‑System Suppression in Chronic Hypertension Models

AG 85‑12’s late‑onset, durable MAP and PR reduction without compensatory cardiac‑output increase [1] makes it the preferred tool for protocols requiring prolonged renin‑angiotensin system blockade in conscious or anesthetized rodent models, where transient analogs like AG 84‑10 fail to maintain target engagement over the experimental time course.

Renin Cleavage‑Site Validation in Substrate‑Specificity Assays

Because the Ile-His-Pro-Phe-His-Leu motif is the critical determinant for correct renin cleavage at residue 10 [2], AG 85‑12 can be employed as a reference substrate in HPLC‑ or MS‑based renin activity assays to verify that recombinant or native renin preparations retain native cleavage fidelity, a role truncated peptides cannot fulfill.

Angiotensin I C‑Terminal Epitope Probing and Receptor‑Binding Studies

As a validated angiotensin I C‑terminal mimetic [3], AG 85‑12 is uniquely suited for competitive binding experiments targeting angiotensin I receptors or for raising antibodies specific to the C‑terminal epitope, applications for which angiotensinogen‑derived analogs (e.g., AG 84‑10) are structurally inappropriate.

PRA‑Coupled Pharmacodynamic Screening of Renin Inhibitor Candidates

Integrating AG 85‑12 as a reference compound in PRA‑hemodynamic concordance studies [1] allows drug‑discovery teams to benchmark novel renin inhibitor candidates against a substrate analog with proven in‑vivo PRA correlation, improving the translational relevance of preclinical screening cascades.

Quote Request

Request a Quote for Ac-Ile-his-pro-phe-his-leu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.